molecular formula C14H18N6O2 B14509471 N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea CAS No. 62734-64-9

N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea

Cat. No.: B14509471
CAS No.: 62734-64-9
M. Wt: 302.33 g/mol
InChI Key: ZTRORQDKUZCNOO-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dimethylamino, phenoxy, and ethylurea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea typically involves the reaction of 4-(dimethylamino)-6-phenoxy-1,3,5-triazine with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is achieved through techniques such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The triazine ring allows for substitution reactions where different substituents can replace existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazine compounds.

Scientific Research Applications

N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality.

    Para-Dimethylaminobenzaldehyde: Contains a dimethylamino group and is used in various chemical reactions.

Uniqueness

N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea is unique due to its triazine core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

62734-64-9

Molecular Formula

C14H18N6O2

Molecular Weight

302.33 g/mol

IUPAC Name

1-[4-(dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-3-ethylurea

InChI

InChI=1S/C14H18N6O2/c1-4-15-13(21)17-11-16-12(20(2)3)19-14(18-11)22-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H2,15,16,17,18,19,21)

InChI Key

ZTRORQDKUZCNOO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC(=NC(=N1)OC2=CC=CC=C2)N(C)C

Origin of Product

United States

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